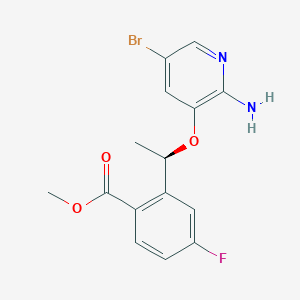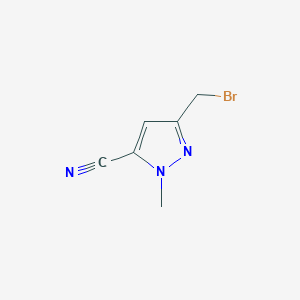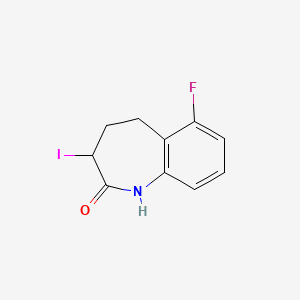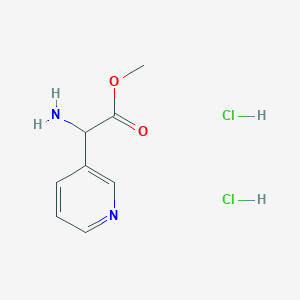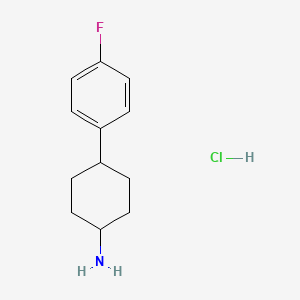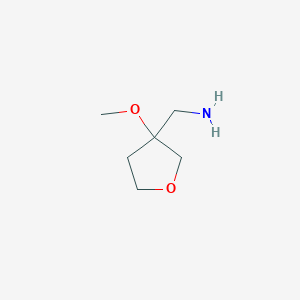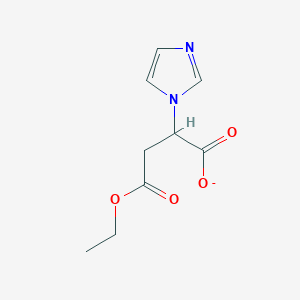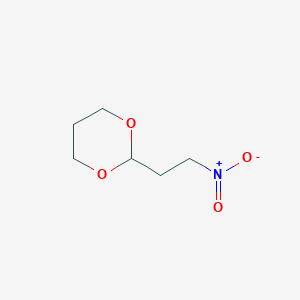
2-(2-Nitroethyl)-1,3-dioxane
Übersicht
Beschreibung
2-(2-Nitroethyl)-1,3-dioxane , also known as (2-Nitroethyl)benzene or 1-Nitro-2-phenylethane , has the chemical formula C₈H₉NO₂ . It is a compound with a molecular weight of approximately 151.16 g/mol . The structure consists of a benzene ring attached to a nitroethyl group (–CH₂–NO₂) at one of its carbon atoms.
Molecular Structure Analysis
The molecular structure of 2-(2-Nitroethyl)-1,3-dioxane is depicted as follows:
Chemical Reactions Analysis
- Michael Addition : The nitroethyl group in 2-(2-Nitroethyl)-1,3-dioxane can participate in Michael addition reactions with electron-deficient olefins (e.g., nitroalkenes). This reaction can lead to the formation of various products, including ketones, esters, and amines .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Configurational Analysis
2-(2-Nitroethyl)-1,3-dioxane and its derivatives have been the subject of studies focusing on their configurational properties. For example, Sohár et al. (1984) synthesized nitro-substituted 1,3-dioxanes and pyrans with potential biological activity, analyzing their configurations using NMR spectroscopy (Sohár et al., 1984).
Conformational Preferences
Research by Arbuzov et al. (1975) on 2-aryl-5-nitro-1,3-dioxanes revealed their cis-configuration with an axial NO2 group, indicating specific conformational preferences in these compounds (Arbuzov et al., 1975).
Antitumor Properties
Kon’kov et al. (1998) synthesized 1,3-dioxan- and 1,3-propane diol derivatives of alkyl nitrosourea, including those related to 2-(2-Nitroethyl)-1,3-dioxane, and found pronounced antitumor effects on a range of transplantable tumors (Kon’kov et al., 1998).
Reactions with Polyphosphoric Acid
Kissinger et al. (1964) explored the reactivity of 2-nitro-1,3-propanediol derivatives, including 2-(2-Nitroethyl)-1,3-dioxane, with polyphosphoric acid, uncovering new preparative methods for 5-nitro-1,3-dioxanes (Kissinger et al., 1964).
Synthesis of Intermediates
Rosini et al. (1984) demonstrated the use of 2-(2-Nitroethyl)-1,3-dioxolane for synthesizing intermediates for jasmonoid and prostaglandin, showcasing its utility in organic synthesis (Rosini et al., 1984).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed for a deeper understanding of their molecular arrangement, as demonstrated by Ye et al. (2013) in their study of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane (Ye et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDPOWZJGBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethyl)-1,3-dioxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241301.png)
